Agn-PC-00JG5C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-00JG5C is a chemical compound with a molecular mass of 290.3565 daltons . It is a type of chemical entity that has been studied for various applications in scientific research and industry.
Vorbereitungsmethoden
The preparation of Agn-PC-00JG5C involves several synthetic routes and reaction conditions. Common methods include solid-phase reaction synthesis, alcohol salt hydrolysis, sol-gel method, and chemical co-precipitation . Each method has its advantages and disadvantages:
Solid-phase reaction synthesis: Requires high reaction temperature and long reaction time, making it difficult to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: Produces high purity powder but is rarely used due to the expensive and hard-to-obtain raw materials.
Sol-gel method: Allows for the preparation of nanopowders with uniform particle size and good dispersion.
Chemical co-precipitation: Achieves molecular-level mixing and reduces the calcination temperature for powder synthesis, resulting in excellent performance powders.
Analyse Chemischer Reaktionen
Agn-PC-00JG5C undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Often employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced metal forms.
Wissenschaftliche Forschungsanwendungen
Agn-PC-00JG5C has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential antimicrobial and antiviral properties
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Applied in the production of high-performance materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Agn-PC-00JG5C involves its interaction with molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-00JG5C can be compared with other similar compounds, such as AGN-PC-0CUK9P and other nitrogen-rich Ag-N compounds . These compounds share some similarities in their chemical structure and properties but also have unique features that distinguish them from each other. For example, AGN-PC-0CUK9P has shown high affinity for both RET and VEGFR2 receptors, making it a potential dual inhibitor for kinase and angiogenesis activity .
Conclusion
This compound is a versatile chemical compound with significant potential in various scientific and industrial applications. Its unique properties and diverse range of reactions make it a valuable subject of study in fields such as chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
913721-77-4 |
---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-methoxy-3-phenyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C20H18O2/c1-21-19-14-8-13-18(17-11-6-3-7-12-17)20(19)22-15-16-9-4-2-5-10-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
RKJGGEXNYJIZAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.